5,6-dimethyl-2-(phenethylthio)pyrimidin-4(3H)-one
Overview
Description
5,6-dimethyl-2-(phenethylthio)pyrimidin-4(3H)-one: is a heterocyclic organic compound characterized by a pyrimidinone core with a phenethylthio group at the 2-position and methyl groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-(phenethylthio)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as phenethylthiol and dimethylaminopyrimidinone.
Condensation Reaction: : The phenethylthiol is reacted with dimethylaminopyrimidinone under acidic conditions to form the desired compound.
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-2-(phenethylthio)pyrimidin-4(3H)-one: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions at different positions of the pyrimidinone ring can lead to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
5,6-dimethyl-2-(phenethylthio)pyrimidin-4(3H)-one: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: : Potential medicinal applications include its use as a lead compound in drug discovery and development.
Industry: : It may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,6-dimethyl-2-(phenethylthio)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
5,6-dimethyl-2-(phenethylthio)pyrimidin-4(3H)-one: can be compared with other similar compounds such as:
5,6-dimethyl-2-thiouracil
6-phenyl-2-thiouracil
2-mercaptobenzimidazole
6-methyl-2-thiouracil
2-mercaptobenzothiazole
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
4,5-dimethyl-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10-11(2)15-14(16-13(10)17)18-9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVMNFNSBCYWKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321338 | |
Record name | 4,5-dimethyl-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601321338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676779 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
899991-11-8 | |
Record name | 4,5-dimethyl-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601321338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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